AtPep3 Uniquely Accelerates Dark-Induced Leaf Senescence vs. flg22 and elf18
AtPep3 elicits a distinct senescence-accelerating phenotype that is not induced by the bacterial PTI elicitors flg22 or elf18, despite their capacity to trigger robust immune signaling. This represents a functional divergence within PTI signaling and is not a property shared by all PEPR ligands [1].
| Evidence Dimension | Acceleration of dark-induced leaf senescence (chlorophyll breakdown) |
|---|---|
| Target Compound Data | Accelerates senescence (early onset of chlorophyll breakdown and leaf yellowing) |
| Comparator Or Baseline | flg22 (flagellin peptide) and elf18 (EF-Tu peptide): No acceleration (no early onset) |
| Quantified Difference | Qualitative difference: AtPep3 triggers senescence; flg22/elf18 do not |
| Conditions | Arabidopsis thaliana Col-0 wild type adult leaves and leaf discs under continuous darkness; assayed for chlorophyll breakdown and yellowing |
Why This Matters
This unique property enables specific investigation of senescence-immunity cross-talk and eliminates false-positive senescence signals in assays where flg22 or elf18 are used as immune controls.
- [1] Gully K, Hander T, Boller T, Bartels S. Perception of Arabidopsis AtPep peptides, but not bacterial elicitors, accelerates starvation-induced senescence. Front Plant Sci. 2015 Jan 22;6:14. doi: 10.3389/fpls.2015.00014. PMID: 25750644. View Source
